Tco-aminehcl
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Overview
Description
Trans-Cyclooctene-amine hydrochloride: (Tco-aminehcl) is a derivative of trans-cyclooctene, functionalized with an amine group and stabilized as a hydrochloride salt. This compound is particularly notable for its application in bioorthogonal chemistry, specifically in strain-promoted copper-free click chemistry reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of trans-cyclooctene-amine hydrochloride typically involves the functionalization of trans-cyclooctene with an amine group. This can be achieved through standard coupling techniques using reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . The reaction conditions often involve mild temperatures and the use of solvents like dichloromethane or dimethyl sulfoxide.
Industrial Production Methods: : Industrial production of trans-cyclooctene-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: : Trans-cyclooctene-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Click Chemistry Reactions: It is highly reactive in strain-promoted copper-free click chemistry cycloaddition reactions with tetrazines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Click Chemistry Reactions: Tetrazine derivatives are commonly used, and the reactions typically occur under mild, catalyst-free conditions.
Major Products
Substitution Reactions: The major products are substituted amines.
Click Chemistry Reactions: The major products are stable covalent linkages formed between trans-cyclooctene and tetrazine.
Scientific Research Applications
Trans-cyclooctene-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules through click chemistry.
Biology: Employed in the labeling and imaging of biomolecules due to its bioorthogonal properties.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The primary mechanism of action for trans-cyclooctene-amine hydrochloride involves its participation in the inverse electron demand Diels-Alder cycloaddition with tetrazines. This reaction is highly efficient and occurs without the need for a catalyst, making it suitable for biological applications. The molecular targets are typically carboxyl-containing compounds or biomolecules, and the pathway involves the formation of a stable covalent bond .
Comparison with Similar Compounds
Similar Compounds
Trans-Cyclooctene-PEG3-maleimide: Another trans-cyclooctene derivative used in click chemistry.
Trans-Cyclooctene-PEG4-succinimidyl ester: Used for bioconjugation applications.
Uniqueness: : Trans-cyclooctene-amine hydrochloride is unique due to its amine functionality, which allows for versatile chemical modifications and its high reactivity in bioorthogonal click chemistry reactions. This makes it particularly valuable for applications requiring precise and efficient labeling of biomolecules .
Properties
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-(3-aminopropyl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c13-9-6-10-14-12(15)16-11-7-4-2-1-3-5-8-11;/h1-2,11H,3-10,13H2,(H,14,15);1H/b2-1+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYQQURLGCGUKK-TYYBGVCCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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